2,5-dioxotetrahydrofuran-3,4-diyl diacetate
Overview
Description
2,5-dioxotetrahydrofuran-3,4-diyl diacetate, also known as diacetyl-d-tartaric anhydride, is a derivative of tartaric acid. Tartaric acid is a naturally occurring organic acid found in various plants, particularly in grapes. This compound is a white crystalline compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tartaric anhydride, diacetate involves the acetylation of d-tartaric acid with acetic anhydride in the presence of a catalyst. The procedure is as follows:
Materials: Anhydrous, powdered d-tartaric acid, acetic anhydride, concentrated sulfuric acid.
Equipment: A 500-ml three-necked round-bottomed flask, liquid-sealed stirrer, two reflux condensers, Büchner funnel, vacuum desiccator.
Industrial Production Methods
Industrial production of tartaric anhydride, diacetate follows a similar procedure but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxotetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form tartaric acid and acetic acid.
Esterification: It can react with alcohols to form esters.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Esterification: Alcohols and acid catalysts.
Substitution: Various nucleophiles and appropriate solvents.
Major Products
Hydrolysis: Tartaric acid and acetic acid.
Esterification: Esters of tartaric acid.
Substitution: Substituted tartaric acid derivatives.
Scientific Research Applications
2,5-dioxotetrahydrofuran-3,4-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical processes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The mechanism of action of tartaric anhydride, diacetate involves its ability to undergo hydrolysis and esterification reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through its reactive acetyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Tartaric acid: The parent compound of tartaric anhydride, diacetate, widely used in food and pharmaceutical industries.
Maleic anhydride: Another anhydride used in organic synthesis and polymer production.
Succinic anhydride: Similar in structure and reactivity, used in the synthesis of various organic compounds.
Uniqueness
2,5-dioxotetrahydrofuran-3,4-diyl diacetate is unique due to its dual acetyl groups, which provide distinct reactivity compared to other anhydrides. This makes it particularly useful in specific esterification and substitution reactions, where the acetyl groups play a crucial role in the reaction mechanism .
Properties
IUPAC Name |
(4-acetyloxy-2,5-dioxooxolan-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978535 | |
Record name | 2,5-Dioxooxolane-3,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-74-5 | |
Record name | Tartaric anhydride, diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dioxooxolane-3,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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